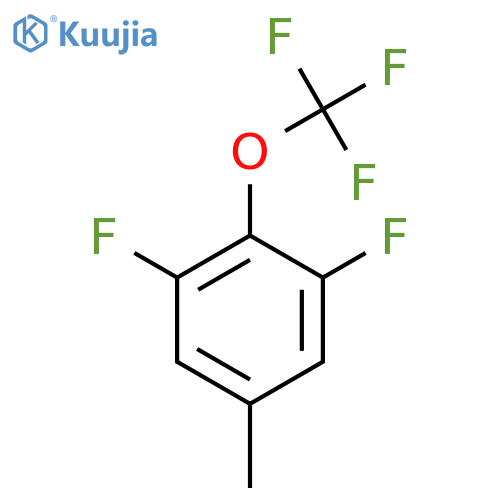Cas no 1807176-86-8 (3,5-Difluoro-4-(trifluoromethoxy)toluene)

3,5-Difluoro-4-(trifluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 3,5-Difluoro-4-(trifluoromethoxy)toluene
-
- MDL: MFCD28791027
- インチ: 1S/C8H5F5O/c1-4-2-5(9)7(6(10)3-4)14-8(11,12)13/h2-3H,1H3
- InChIKey: QLGWXAPGYHLRHV-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1OC(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 212.02605559g/mol
- どういたいしつりょう: 212.02605559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 9.2
3,5-Difluoro-4-(trifluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014605-250mg |
3,5-Difluoro-4-(trifluoromethoxy)toluene |
1807176-86-8 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010014605-1g |
3,5-Difluoro-4-(trifluoromethoxy)toluene |
1807176-86-8 | 97% | 1g |
1,564.50 USD | 2021-07-05 | |
| Alichem | A010014605-500mg |
3,5-Difluoro-4-(trifluoromethoxy)toluene |
1807176-86-8 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Matrix Scientific | 143028-1g |
3,5-Difluoro-4-(trifluoromethoxy)toluene, 95% |
1807176-86-8 | 95% | 1g |
$4998.00 | 2023-09-11 |
3,5-Difluoro-4-(trifluoromethoxy)toluene 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
3,5-Difluoro-4-(trifluoromethoxy)tolueneに関する追加情報
Introduction to 3,5-Difluoro-4-(trifluoromethoxy)toluene (CAS No. 1807176-86-8)
3,5-Difluoro-4-(trifluoromethoxy)toluene, identified by the Chemical Abstracts Service Number (CAS No.) 1807176-86-8, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound belongs to the class of substituted benzenes, characterized by the presence of fluorine and trifluoromethoxy groups, which impart distinct electronic and steric effects that make it a valuable intermediate in synthetic chemistry.
The structural motif of 3,5-Difluoro-4-(trifluoromethoxy)toluene consists of a benzene ring substituted with two fluorine atoms at the 3- and 5-positions, and a trifluoromethoxy group at the 4-position. This specific arrangement of fluorine atoms and the electron-withdrawing nature of the trifluoromethoxy group result in a molecule with enhanced lipophilicity and metabolic stability, making it an attractive candidate for further derivatization and functionalization. The compound's ability to serve as a building block in the synthesis of more complex molecules has been explored in various research settings, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of fluorinated aromatic compounds like 3,5-Difluoro-4-(trifluoromethoxy)toluene due to their role in modulating biological activity. Fluorine atoms are known to influence the pharmacokinetic properties of drugs by affecting solubility, metabolic stability, and binding affinity. The introduction of fluorine into pharmaceutical molecules can lead to improved bioavailability and reduced susceptibility to enzymatic degradation. This has made fluorinated compounds increasingly important in drug discovery and development.
One of the most compelling aspects of 3,5-Difluoro-4-(trifluoromethoxy)toluene is its utility as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactive sites—specifically the positions of substitution—to introduce additional functional groups or to engage in cross-coupling reactions that yield novel scaffolds. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be performed on this compound to extend its molecular framework and create more intricate structures. These transformations have been instrumental in generating molecules with potential therapeutic applications.
The pharmaceutical industry has been particularly keen on exploring fluorinated aromatic compounds for their ability to enhance drug efficacy and safety. 3,5-Difluoro-4-(trifluoromethoxy)toluene has been investigated as a component in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. Its structural features allow for fine-tuning of electronic properties, which can be critical for achieving high binding affinity to biological targets. Furthermore, the presence of both fluorine and trifluoromethoxy groups provides multiple sites for further chemical manipulation, enabling chemists to optimize properties such as solubility and cell permeability.
Recent advances in synthetic methodologies have further expanded the utility of 3,5-Difluoro-4-(trifluoromethoxy)toluene. Techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient production processes for this compound, reducing reaction times and improving yields. These innovations have made it more feasible for researchers to incorporate this intermediate into larger-scale syntheses without compromising purity or scalability.
The agrochemical sector has also recognized the potential of 3,5-Difluoro-4-(trifluoromethoxy)toluene as a building block for developing novel pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability against environmental degradation and improved activity against resistant pests. By modifying the structure of this compound through further functionalization, scientists aim to create next-generation agrochemicals that are both effective and environmentally sustainable.
In conclusion,3,5-Difluoro-4-(trifluoromethoxy)toluene (CAS No. 1807176-86-8) represents a versatile intermediate with significant promise across multiple domains of chemical research. Its unique structural features—comprising both fluorine atoms and a trifluoromethoxy group—make it an invaluable asset for synthesizing complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. As synthetic methodologies continue to evolve, the role of this compound is expected to grow even further, driving innovation in drug discovery and material development.
1807176-86-8 (3,5-Difluoro-4-(trifluoromethoxy)toluene) 関連製品
- 1218790-98-7(1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid)
- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)
- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)
- 882803-60-3(6-Cyano-(1H)indazole-3-carbaldehyde)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)
- 21683-61-4(3H-Pyrazol-3-one, 2,4-dihydro-2-phenyl-5-(3-pyridinyl)-)
- 947191-69-7(2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 25412-71-9(4-ethoxy-benzamidine)
- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)



